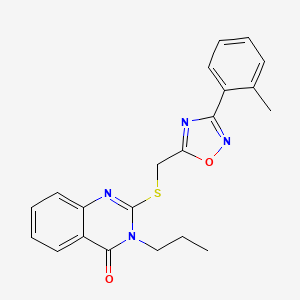

3-丙基-2-(((3-(邻甲苯)-1,2,4-噁二唑-5-基)甲基)硫)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

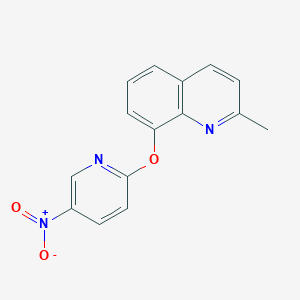

This compound is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Molecular Structure Analysis

The molecular formula of this compound is C21H20N4O2S. It’s a complex structure that includes a quinazolinone core, which is a fused heterocyclic system .Physical And Chemical Properties Analysis

The molecular weight of this compound is 392.48. Other physical and chemical properties are not available in the retrieved information.科学研究应用

细胞毒性

喹唑啉酮衍生物已被合成并评估其对各种癌细胞系的细胞毒性作用。例如,某些喹唑啉酮-1,3,4-恶二唑衍生物对 HeLa 细胞系表现出显着的细胞毒性活性。将丙基部分引入喹唑啉酮环中显着提高了细胞毒性活性,表明这些化合物在癌症治疗研究中的潜力 (Hassanzadeh 等人,2019)。

抗菌活性

已合成几种喹唑啉酮衍生物并筛选其抗菌和抗真菌活性。这些化合物对金黄色葡萄球菌、枯草芽孢杆菌、铜绿假单胞菌、大肠杆菌、黑曲霉和尖孢镰刀菌等生物表现出不同程度的疗效。喹唑啉酮环上苯乙烯部分的存在略微增加了生物活性,表明它们可用于开发新的抗菌剂 (Gupta 等人,2008)。

抗炎活性

已评估喹唑啉酮衍生物的抗炎活性。该类别中合成的化合物已显示出不同程度的水肿抑制,其中一些表现出的活性与标准药物相当。这表明喹唑啉酮衍生物在开发新的抗炎治疗中的潜力 (Kumar & Rajput,2009)。

H1 抗组胺剂

已探索新型喹唑啉酮衍生物作为潜在的 H1 抗组胺剂。某些在体内 H1 抗组胺活性测试中测试的化合物对豚鼠组胺诱导的支气管痉挛表现出显着的保护作用,与马来酸氯苯那敏相比,镇静作用最小。这项研究表明,有可能从喹唑啉酮衍生物中开发出新类别的 H1 抗组胺剂 (Alagarsamy & Parthiban,2013)。

缓蚀抑制

喹唑啉酮衍生物也因其在酸性介质中对低碳钢的缓蚀抑制性能而受到研究。这些化合物通过电化学方法和表面分析,已显示通过在金属表面化学吸附、形成保护层并显着降低腐蚀速率来发挥作用。这表明它们在工业环境中作为缓蚀剂的潜在应用 (Errahmany 等人,2020)。

未来方向

Quinazolinone and its derivatives have shown promise in medicinal chemistry due to their diverse biological activities . Future research could focus on investigating this compound for potential therapeutic applications, as well as exploring its synthesis, chemical reactions, mechanism of action, and safety profile in more detail.

属性

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-10-6-7-11-17(16)22-21(25)28-13-18-23-19(24-27-18)15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMZPGLRQSRCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)

![N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide](/img/structure/B2798508.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2798510.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2798513.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2798516.png)